molecular formula C14H17F2NO4 B3245357 Boc-2,6-Difluoro-D-Phenylalanine CAS No. 167993-23-9

Boc-2,6-Difluoro-D-Phenylalanine

Cat. No.: B3245357
CAS No.: 167993-23-9
M. Wt: 301.29 g/mol
InChI Key: JQRFXXIFWMNGAG-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-2,6-Difluoro-D-Phenylalanine is a fluorinated derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This modification enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-2,6-Difluoro-D-Phenylalanine typically involves the following steps:

    Protection: The amino group of phenylalanine is protected using a Boc group. This is usually done by reacting phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Coupling: The fluorinated phenyl ring is then coupled with the Boc-protected amino acid using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Boc-2,6-Difluoro-D-Phenylalanine undergoes various chemical reactions, including:

    Substitution Reactions:

    Deprotection: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino acid.

    Peptide Coupling: The compound can be used in peptide synthesis, where it reacts with other amino acids to form peptide bonds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Peptide Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

Major Products

    Substitution Reactions: Various substituted phenylalanine derivatives.

    Deprotection: 2,6-Difluoro-D-Phenylalanine.

    Peptide Coupling: Peptides containing this compound residues.

Scientific Research Applications

Boc-2,6-Difluoro-D-Phenylalanine has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of fluorinated peptides and proteins, which are valuable in studying protein structure and function.

    Biology: Incorporated into proteins to study the effects of fluorination on protein stability and activity.

    Medicine: Investigated for its potential as a therapeutic agent due to its enhanced stability and bioavailability.

    Industry: Utilized in the development of novel materials and pharmaceuticals, particularly in the design of enzyme inhibitors and imaging agents.

Mechanism of Action

The mechanism of action of Boc-2,6-Difluoro-D-Phenylalanine involves its incorporation into peptides and proteins, where the fluorine atoms can influence the compound’s electronic properties and interactions. The fluorine atoms increase the compound’s hydrophobicity and stability, which can enhance the binding affinity and specificity of peptides and proteins to their molecular targets. This makes it a valuable tool in drug design and protein engineering.

Comparison with Similar Compounds

Similar Compounds

  • Boc-3,4-Difluoro-D-Phenylalanine
  • Boc-2,4-Difluoro-D-Phenylalanine
  • Boc-3,5-Difluoro-D-Phenylalanine

Uniqueness

Boc-2,6-Difluoro-D-Phenylalanine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence the compound’s reactivity and interactions. This positional isomerism allows for the fine-tuning of the compound’s properties, making it distinct from other fluorinated phenylalanine derivatives.

Properties

IUPAC Name

(2R)-3-(2,6-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-9(15)5-4-6-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRFXXIFWMNGAG-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC=C1F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC=C1F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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